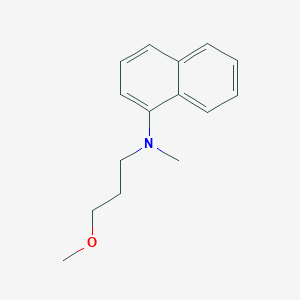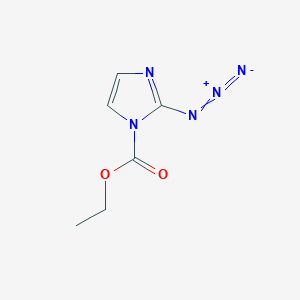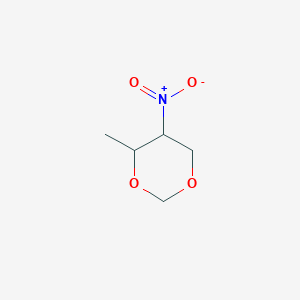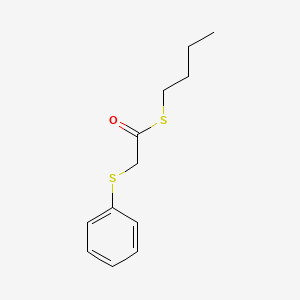
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is a synthetic organic compound characterized by the presence of an aminoethyl group, a trichloroacetamide moiety, and a hydroxydodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 2-aminoethanol with 2,2,2-trichloroacetyl chloride, followed by the introduction of a hydroxydodecyl group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trichloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted acetamides.
Scientific Research Applications
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical properties and reactivity compared to its dichloro and monochloro counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62881-11-2 |
|---|---|
Molecular Formula |
C16H31Cl3N2O2 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C16H31Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-14(22)13-21(12-11-20)15(23)16(17,18)19/h14,22H,2-13,20H2,1H3 |
InChI Key |
GOXIWZRYDRUUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN)C(=O)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)





![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

